molecular formula C9H10Cl2N4 B8460934 9-(tert-butyl)-2,6-dichloro-9H-purine

9-(tert-butyl)-2,6-dichloro-9H-purine

Cat. No. B8460934
M. Wt: 245.11 g/mol
InChI Key: CQLYJLJZGZDGAT-UHFFFAOYSA-N
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Patent
US09290496B2

Procedure details

To a suspension of 2,6-dichloro-9H-purine (8.00 g, 40 mmol, 1.00 eq) and Na2SO4 (96.2 g, 677 mmol, 16.0 eq) in tert-butanol (380 mL) was added concentrated H2SO4 (11.3 mL, 211 mmol, 5 eq). The reaction mixture was heated at 120° C. with vigorous stirring under a reflux condenser [Caution: Gas evolution]. During the following 10 hr, additional H2SO4 (26 mL), Na2SO4 (75 g), and tert-butanol (350 mL) were added to the reaction mixture in several portions. After a further 6 hr of heating, the reaction mixture was cooled to ambient temperature, quenched with NaHCO3(s) added portionwise [Caution: Gas evolution], and diluted with water (300 mL) and EtOAc (300 mL). The layers were separated and the aqueous layer was further extracted with EtOAc (2×300 mL). The combined organics were washed with sat. aq. NaHCO3 and brine, dried (Na2SO4), and concentrated under reduced pressure. The crude reaction mixture was purified via flash chromatography eluting with a gradient of 0-50% EtOAc in heptane to give the title compound (4.09 g, 40% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.73 (s, 1H) 1.73 (s, 9H). m/z (APCI+) for C9H10Cl2N4 245.1/247.1 (M+H)+.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
96.2 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Name
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
26 mL
Type
reactant
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][NH:8]2)=[C:4]([Cl:11])[N:3]=1.[O-]S([O-])(=O)=O.[Na+].[Na+].OS(O)(=O)=O.[C:24](O)([CH3:27])([CH3:26])[CH3:25]>>[C:24]([N:8]1[CH:7]=[N:6][C:5]2[C:9]1=[N:10][C:2]([Cl:1])=[N:3][C:4]=2[Cl:11])([CH3:27])([CH3:26])[CH3:25] |f:1.2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=NC(=C2N=CNC2=N1)Cl
Name
Quantity
96.2 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
380 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
11.3 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
26 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
75 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring under a reflux condenser [Caution: Gas evolution]
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After a further 6 hr of heating
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
quenched with NaHCO3(s)
ADDITION
Type
ADDITION
Details
added portionwise [Caution: Gas evolution]
ADDITION
Type
ADDITION
Details
diluted with water (300 mL) and EtOAc (300 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with EtOAc (2×300 mL)
WASH
Type
WASH
Details
The combined organics were washed with sat. aq. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified via flash chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-50% EtOAc in heptane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1C2=NC(=NC(=C2N=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.09 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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